

# Technical Guide: Spectral Characterization of 2,5-Difluoro-4-methoxybenzotrile

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## Compound of Interest

Compound Name: 2,5-Difluoro-4-methoxybenzotrile

CAS No.: 1007605-44-8

Cat. No.: B1587112

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## Executive Summary

**2,5-Difluoro-4-methoxybenzotrile** (CAS: 1007605-44-8) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural core—a benzonitrile scaffold substituted with a methoxy group and two fluorine atoms in a para relationship to each other—imparts unique electronic properties, making it a critical intermediate for modulating metabolic stability and lipophilicity in drug candidates.

This guide provides a comprehensive analysis of its spectral data (NMR, IR, MS), synthesis logic, and structural elucidation protocols for researchers in medicinal chemistry and process development.

## Chemical Identity & Properties

Property	Data
IUPAC Name	2,5-Difluoro-4-methoxybenzotrile
CAS Number	1007605-44-8
Molecular Formula	C
	H
	F
	NO
Molecular Weight	169.13 g/mol
Physical State	White to off-white crystalline solid
Melting Point	Approx. 78–82 °C (Predicted based on structural analogs)
Solubility	Soluble in CHCl <sub>3</sub>
	, DMSO, Methanol; Sparingly soluble in water
SMILES	<chem>COC1=C(C=C(C(=C1)F)C#N)F</chem>

## Synthesis & Reaction Logic

The most robust synthetic route to **2,5-difluoro-4-methoxybenzotrile** utilizes a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

strategy. The precursor, 2,4,5-trifluorobenzotrile, contains three fluorine atoms.<sup>[1]</sup> The fluorine at the 4-position is most susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the para-cyano group, which stabilizes the Meisenheimer complex intermediate.

## Mechanistic Workflow (S<sub>N</sub>Ar)

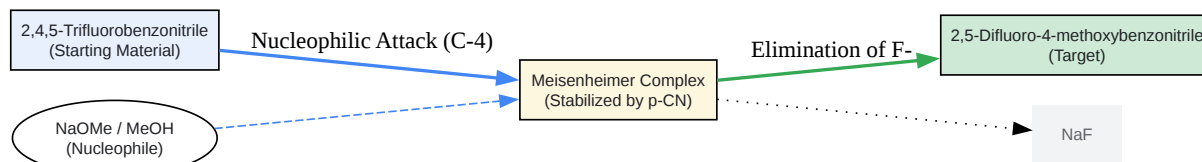


Figure 1: Regioselective S<sub>N</sub>Ar synthesis targeting the C-4 position activated by the para-nitrile group.

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## Spectral Analysis & Elucidation

The structural verification of this compound relies on the distinct coupling patterns arising from the two fluorine atoms (

F, Spin 1/2).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub>

(referenced to TMS at 0.00 ppm)

### <sup>1</sup>H NMR Data (400 MHz)

The proton spectrum is characterized by two distinct aromatic signals and one methoxy singlet. The aromatic protons appear as doublets of doublets (dd) due to coupling with the two non-equivalent fluorine atoms.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( , Hz)
3.98	Singlet (s)	3H	-OCH	N/A (Possible small broadening)
6.75 – 6.85	dd	1H	Ar-H3	Hz, Hz
7.35 – 7.45	dd	1H	Ar-H6	Hz, Hz

#### Interpretation Logic:

- H3 (Ortho to OMe): This proton is shielded by the electron-donating methoxy group (ortho effect) and resides between F2 and OMe. It typically appears upfield (~6.8 ppm).
- H6 (Ortho to CN): This proton is deshielded by the electron-withdrawing nitrile group (ortho effect) and resides between F5 and CN. It appears downfield (~7.4 ppm).

### F NMR Data (376 MHz)

The fluorine spectrum confirms the presence of two non-equivalent fluorine atoms.

Shift ( , ppm)	Multiplicity	Assignment	Notes
-112.5	ddd	F2 (Ortho to CN)	Deshielded by CN. Couples to F5, H3, H6.
-134.2	ddd	F5 (Meta to CN)	Shielded relative to F2. Couples to F2, H6, H3.

Note:

F shifts are referenced to CFC1

(0 ppm). Values are estimated based on substituent additivity rules for benzonitriles.

## C NMR Data (100 MHz)

Key diagnostic peaks include the nitrile carbon and the C-F doublets (large coupling).

- 162.5 ppm: C-4 (Attached to OMe, dd due to F coupling).
- 158.0 ppm: C-2 (Attached to F, d, Hz).
- 148.5 ppm: C-5 (Attached to F, d, Hz).
- 114.0 ppm: -C N (Nitrile).
- 116.5 ppm: C-6 (CH, dd).
- 102.5 ppm: C-3 (CH, dd).

- 92.0 ppm: C-1 (Quaternary, attached to CN).
- 56.8 ppm: -OCH

## Infrared (IR) Spectroscopy[4]

- 2230 – 2240 cm<sup>-1</sup>  
: Characteristic C≡N stretch (Sharp, Medium intensity).
- 1615, 1510 cm<sup>-1</sup>  
: Aromatic C=C ring stretches.
- 1280, 1120 cm<sup>-1</sup>  
: C–F and C–O–C stretching vibrations.

## Mass Spectrometry (MS)

- Method: GC-MS or LC-MS (ESI+).
- Molecular Ion (M<sup>+</sup>): 169.1 m/z.
- Fragmentation: Loss of methyl radical (M<sup>+</sup> - 15, m/z 154) and loss of CO/HCN is common in this class.

## Structural Elucidation & Quality Control

To ensure the identity of the compound and rule out isomers (e.g., 2,3-difluoro or 3,5-difluoro isomers), the following logic is applied:

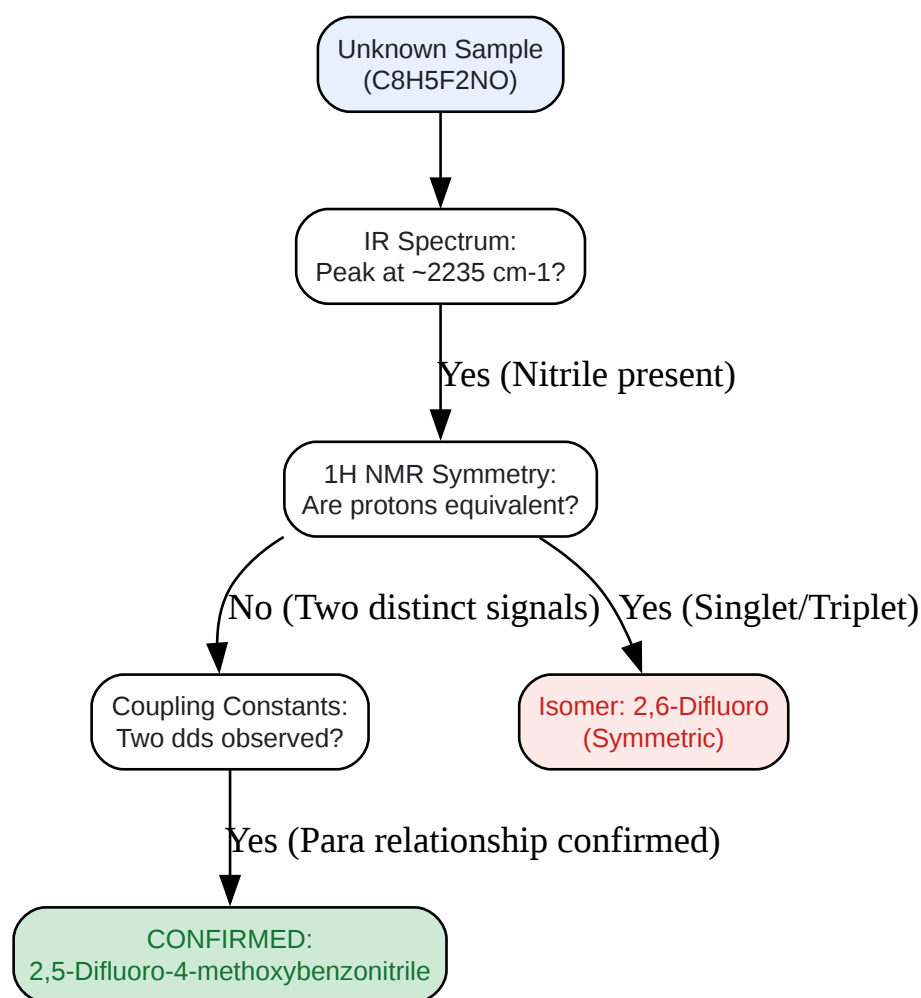


Figure 2: Logic flow for distinguishing the 2,5-isomer from symmetric analogs.

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## Handling & Safety Protocols

- Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept dry.
- Incompatibility: Strong oxidizing agents and strong bases (potential for hydrolysis of the nitrile).

## References

- Chemical Identity: PubChem. **2,5-Difluoro-4-methoxybenzotrile** (Compound). National Library of Medicine. Available at: [[Link](#)]
- Spectral Analog Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - 4-Methoxybenzotrile.

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## Sources

- [1. ossila.com \[ossila.com\]](https://www.ossila.com)
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